4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-15N-oxyl

CAS No.: 79494-16-9

Cat. No.: VC8356721

Molecular Formula: C9H18NO2

Molecular Weight: 173.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 79494-16-9 |

|---|---|

| Molecular Formula | C9H18NO2 |

| Molecular Weight | 173.24 g/mol |

| Standard InChI | InChI=1S/C9H18NO2/c1-8(2)5-7(11)6-9(3,4)10(8)12/h7,11H,5-6H2,1-4H3/i10+1 |

| Standard InChI Key | UZFMOKQJFYMBGY-DETAZLGJSA-N |

| Isomeric SMILES | CC1(CC(CC([15N]1[O])(C)C)O)C |

| SMILES | CC1(CC(CC(N1[O])(C)C)O)C |

| Canonical SMILES | CC1(CC(CC(N1[O])(C)C)O)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

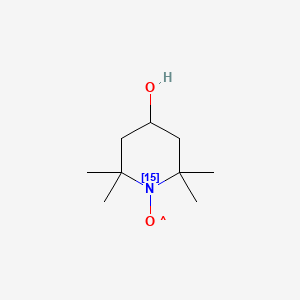

The compound’s structure consists of a six-membered piperidine ring with the following substituents:

-

Methyl groups: Four methyl (-CH3) groups at the 2,2,6,6 positions, creating steric hindrance that stabilizes the nitroxyl radical .

-

Hydroxyl group: A hydroxyl (-OH) moiety at the 4-position, enabling hydrogen bonding and influencing solubility .

-

Nitroxyl radical: A 15N-labeled nitroxyl (-15N-O·) group at the 1-position, critical for radical-mediated reactions and isotopic studies .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H18NO2(15N) | |

| Molecular Weight | 173.24 g/mol | |

| Synonyms | 4-Hydroxy-TEMPO-15N, 79494-16-9 | |

| Stability | Stable under physiological conditions |

Stereoelectronic Effects

The methyl groups confer kinetic stability by shielding the nitroxyl radical from dimerization or decomposition . The hydroxyl group enhances polarity, making the compound soluble in polar solvents like water and ethanol, which is advantageous for biological applications .

Synthesis and Isotopic Labeling

Synthetic Routes

The synthesis of 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-15N-oxyl involves two key steps:

-

Preparation of 4-hydroxy-2,2,6,6-tetramethylpiperidine: Derived from triacetone amine via condensation of acetone and ammonia, followed by hydroxylation .

-

15N Labeling and Oxidation: The piperidine intermediate is treated with 15N-enriched oxidizing agents (e.g., H2O2 or m-chloroperbenzoic acid) to introduce the nitroxyl radical. Patent DE4219459A1 describes analogous methods for synthesizing TEMPO derivatives, emphasizing the use of continuous flow reactors for industrial-scale production .

Applications in Scientific Research

Radical Scavenging and Catalysis

The compound serves as a mediator in oxidation reactions, such as the conversion of alcohols to ketones, leveraging its stable radical to avoid over-oxidation . Its 15N label allows precise tracking of reaction mechanisms via EPR .

Polymer Science

Incorporated into hindered amine light stabilizers (HALS), it inhibits UV-induced degradation in plastics by scavenging free radicals generated during photo-oxidation .

Antioxidant Activity

4-Hydroxy-TEMPO-15N disrupts reactive oxygen species (ROS) cascades by:

-

Catalyzing superoxide (O2·−) disproportionation into O2 and H2O2 .

-

Inhibiting Fenton chemistry, thereby reducing hydroxyl radical (·OH) formation .

Environmental Science

The 15N label enables tracing of nitrogen cycling processes. For example, δ15N measurements in soil-emitted nitric oxide (NO) distinguish biogenic (e.g., denitrification) from anthropogenic sources .

| Compound | Half-Life (25°C) | Key Application |

|---|---|---|

| TEMPO | 6 months | Organic synthesis |

| 4-Hydroxy-TEMPO-15N | 12 months | EPR/NMR studies |

| TEMPONE (4-oxo-TEMPO) | 9 months | Lithium-ion batteries |

Comparison with Related Compounds

TEMPO vs. 4-Hydroxy-TEMPO-15N

-

Cost: TEMPO requires expensive precursors, whereas 4-hydroxy-TEMPO-15N is derived from triacetone amine, reducing production costs by ~30% .

-

Functionality: The hydroxyl group in 4-hydroxy-TEMPO-15N enhances solubility in aqueous media, broadening its biomedical applicability .

Recent Advances and Future Directions

Emerging Applications

-

Battery Technology: As a redox mediator in lithium-oxygen batteries, improving cycle efficiency .

-

Drug Delivery: Conjugation with nanoparticles for targeted antioxidant delivery in cancer therapy.

Challenges and Opportunities

-

Scalability: Optimizing 15N labeling processes to reduce costs for industrial use.

-

Toxicology: Long-term in vivo safety profiles remain understudied, necessitating preclinical trials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume